2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by a benzene ring fused with a dioxine ring, which is further substituted with two methyl groups and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxine ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted benzodioxines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxine ring structure can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzene ring fused to a dioxane ring.
2,3-Dihydro-1,4-benzodioxine: Another related compound with a similar dioxine ring structure.
Uniqueness
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxine-7-carboxylic acid is unique due to the presence of two methyl groups and a carboxylic acid group, which confer distinct chemical and biological properties
Properties
CAS No. |
121925-12-0 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-6-8-4-3-7(10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
QKOPVPVUFXTRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C=C(C=C2)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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